2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone, also known as BZP, is a synthetic compound that has gained interest in recent years due to its potential applications in scientific research. BZP is a member of the piperazine family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone may also act on other receptors in the brain, including the adrenergic and histaminergic receptors.
Biochemical and Physiological Effects:
2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone has a variety of biochemical and physiological effects, including increasing heart rate, blood pressure, and body temperature. 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone has also been shown to have effects on the immune system, including increasing the production of cytokines and other immune system molecules.
Advantages and Limitations for Lab Experiments
2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone has several advantages for use in scientific research, including its ability to increase dopamine and serotonin levels in the brain, which may be useful for studying the effects of these neurotransmitters on various physiological systems. However, 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone also has limitations, including its potential for toxicity and its effects on multiple physiological systems, which may complicate interpretation of experimental results.
Future Directions
There are many potential future directions for research involving 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone, including further studies of its mechanism of action, its effects on various physiological systems, and its potential as a treatment for depression and other psychiatric disorders. Additionally, research may focus on the development of new compounds based on the structure of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone, which may have improved efficacy and fewer side effects.
Synthesis Methods
2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone can be synthesized using a variety of methods, including the reaction of 1-(4-bromobenzyl)piperidine with 2-aminobenzimidazole in the presence of a palladium catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone.
Scientific Research Applications
2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone has been used in a variety of scientific research applications, including studies of its mechanism of action and its effects on various physiological systems. 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone has been shown to have effects on the central nervous system, including increasing dopamine and serotonin levels, and has been investigated for its potential as a treatment for depression.
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-22(14-25-17-23-20-8-4-5-9-21(20)25)24-12-10-19(11-13-24)16-27-15-18-6-2-1-3-7-18/h1-9,17,19H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVABXKYVSMHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone |
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